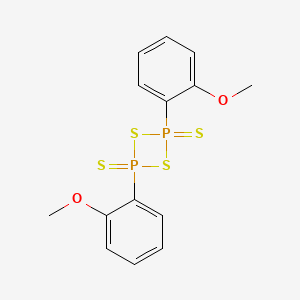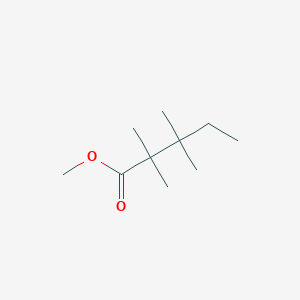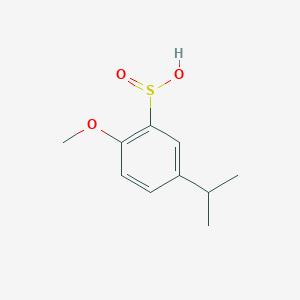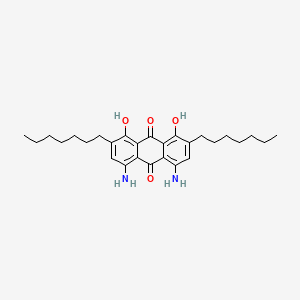![molecular formula C23H21NO2 B14379567 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- CAS No. 88681-14-5](/img/structure/B14379567.png)
2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures .
化学反応の分析
2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into corresponding alcohols.
科学的研究の応用
2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- involves its ability to undergo intramolecular charge transfer (ICT). This property allows it to interact with various molecular targets, including proteins and nucleic acids. The compound’s electron donor-acceptor interactions play a crucial role in its biological and chemical activities .
類似化合物との比較
Similar compounds to 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)- include:
3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a methoxy group instead of a phenoxy group, leading to different chemical and physical properties.
3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound contains a naphthyl group, which affects its photophysical properties and applications.
3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)-2-propen-1-one:
These comparisons highlight the unique structural features and applications of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-.
特性
CAS番号 |
88681-14-5 |
|---|---|
分子式 |
C23H21NO2 |
分子量 |
343.4 g/mol |
IUPAC名 |
3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H21NO2/c1-24(2)20-13-8-18(9-14-20)10-17-23(25)19-11-15-22(16-12-19)26-21-6-4-3-5-7-21/h3-17H,1-2H3 |
InChIキー |
RSRSSXJUSJDRNW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)



![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)


![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)

![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)

